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Compound of Interest

Compound Name: Anhydrovinblastine

Cat. No.: B1217452

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a
compound of significant interest in oncological research due to its potent antineoplastic
properties. This technical guide provides an in-depth overview of its core molecular and
mechanistic characteristics, tailored for researchers, scientists, and drug development
professionals.

Core Molecular Data

Anhydrovinblastine is a complex dimeric indole alkaloid. Its fundamental molecular properties
are summarized below.

Property Value Citation(s)
Molecular Formula C46H56N408 [1112][3]
] 792.96 g/mol (also cited as
Molecular Weight [1]1[3][4]
793.0 g/mol)
CAS Number 38390-45-3 [11[2][3]

Mechanism of Action: Inhibition of Microtubule
Dynamics
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Anhydrovinblastine exerts its cytotoxic effects primarily through the disruption of microtubule
dynamics, a critical process for cell division.[3] Like other vinca alkaloids, it binds to tubulin, the
fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin
into microtubules. The consequence of this inhibition is the disruption of the mitotic spindle, a
structure essential for the proper segregation of chromosomes during mitosis. This leads to the
arrest of cancer cells in the M phase of the cell cycle, ultimately triggering apoptosis or cell
death.[3]

The following diagram illustrates the proposed mechanism leading to mitotic arrest.
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Anhydrovinblastine's mechanism of action leading to mitotic arrest.

Experimental Protocols

A common method for the synthesis of anhydrovinblastine involves the coupling of two
monomeric indole alkaloids, catharanthine and vindoline. An iron(lll)-promoted coupling
reaction is a frequently cited method.

Materials:
e Catharanthine
¢ Vindoline

» Ferric chloride (FeCls)
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Sodium borohydride (NaBHa4)
Trifluoroethanol (CFsCH20H)
0.1 N Hydrochloric acid (HCI)

Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl
acetate)

Silica gel for column chromatography

Procedure:

A mixture of catharanthine and vindoline is dissolved in a solution of aqueous 0.1 N HCI with
trifluoroethanol as a cosolvent to ensure solubility of the reactants.

Ferric chloride (FeCls), typically 5 equivalents, is added to the mixture at room temperature
(23 °C). This initiates the generation of a catharanthine amine radical cation, which then
undergoes oxidative fragmentation.

The resulting intermediate couples with vindoline to form an iminium ion with the desired

stereochemistry.

The reaction mixture is then treated with a reducing agent, such as sodium borohydride
(NaBHa4), to reduce the iminium ion.

This reduction step yields anhydrovinblastine.
The product is then extracted from the aqueous solution using an organic solvent.

Purification of the crude product is typically achieved through column chromatography on
silica gel to yield pure anhydrovinblastine.

This method has been reported to produce anhydrovinblastine in high conversion rates.

To experimentally verify the M-phase arrest induced by anhydrovinblastine, flow cytometry

with propidium iodide (PI) staining is a standard method.
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Materials:

e Cancer cell line of interest

e Anhydrovinblastine

e Phosphate-buffered saline (PBS)

o Ethanol (70%, ice-cold)

e Propidium iodide (PI) staining solution (containing RNase A)
e Flow cytometer

Procedure:

e Culture the chosen cancer cell line to the desired confluency.

» Treat the cells with varying concentrations of anhydrovinblastine for a specified time period
(e.g., 24 hours). Include an untreated control.

e Harvest the cells by trypsinization and wash with PBS.

» Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
Incubate at -20°C for at least 2 hours.

e Wash the fixed cells with PBS to remove the ethanol.

o Resuspend the cells in Pl staining solution, which also contains RNase A to prevent staining
of RNA.

 Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

» Analyze the stained cells using a flow cytometer. The DNA content of the cells will be
proportional to the PI fluorescence intensity.

e The resulting data will show the distribution of cells in different phases of the cell cycle
(GO/G1, S, and G2/M). An increase in the percentage of cells in the G2/M phase in the
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anhydrovinblastine-treated samples compared to the control indicates cell cycle arrest.

The following diagram outlines the experimental workflow for assessing cell cycle arrest.
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Workflow for analyzing cell cycle arrest induced by Anhydrovinblastine.

This technical guide provides a foundational understanding of Anhydrovinblastine for
professionals in the field of drug development. The provided data and protocols serve as a
starting point for further research and development of this promising antineoplastic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Anhydrovinblastine: A Technical Overview for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217452#anhydrovinblastine-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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